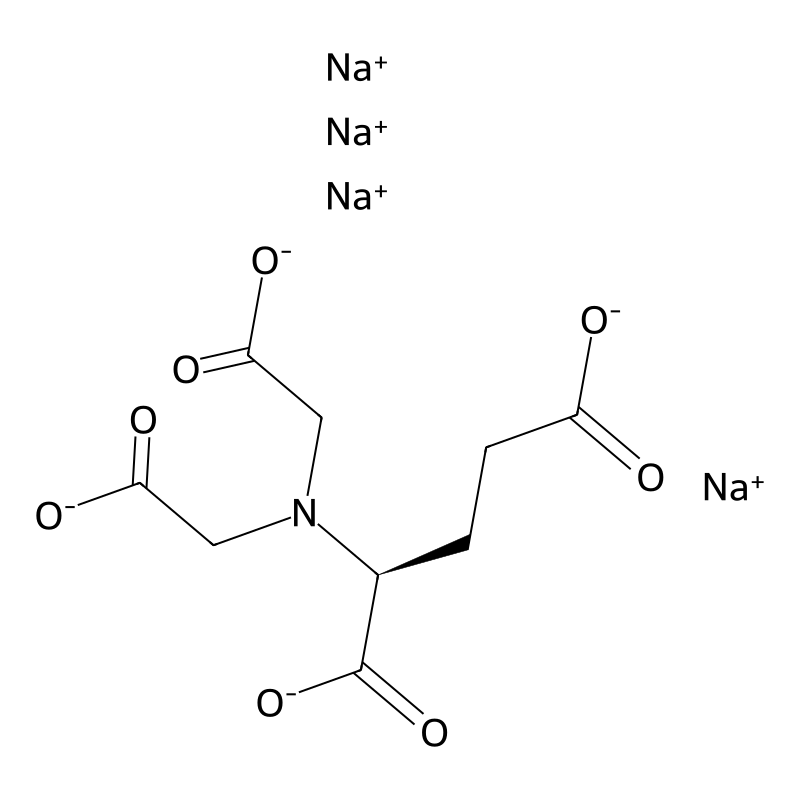

Tetrasodium glutamate diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Experimental Protocols for Key OECD Tests

OECD 301B: CO2 Evolution Test

This method determines biodegradation by measuring the carbon dioxide produced by microorganisms as they break down the test substance [1].

- Principle: The test substance serves as the sole source of carbon and energy for a mixed population of microorganisms in an aerobic aqueous medium. The CO₂ resulting from ultimate biodegradation is trapped and quantified [2] [1].

- Test System:

- Concentration: The test substance is used at a concentration of 20 mg carbon per liter (or 40-100 mg/L test substance) [1] [3].

- Inoculum: Activated sludge, sewage effluent, or surface water is used as a source of microorganisms [1].

- Medium: A buffered mineral salts medium provides essential nutrients [3].

- Experimental Setup:

- Aeration: The system is continuously aerated with CO₂-free air to strip the generated CO₂ from the solution [1].

- CO₂ Trapping: The evolved CO₂ is passed through a series of absorption bottles containing a known amount of barium hydroxide (Ba(OH)₂), which reacts with CO₂ to form a precipitate of barium carbonate (BaCO₃) [1].

- Analysis:

- The amount of CO₂ produced is determined by titrating the residual Ba(OH)₂ with hydrochloric acid (HCl) [1].

- The percentage of biodegradation is calculated as the ratio of the measured CO₂ production to the theoretical CO₂ production (ThCO₂), which is the maximum amount of CO₂ that could be produced from complete mineralization of the test substance [2] [1].

Diagram of the OECD 301B CO₂ Evolution Test setup.

OECD 310: CO₂ in Sealed Vessels (Headspace Test)

This test is a closed-bottle version, ideal for testing volatile substances like some chelating agent formulations [2].

- Principle: Similar to OECD 301B, the CO₂ production from biodegradation is measured. The key difference is that the test is conducted in sealed vessels that initially contain sufficient oxygen to support full biodegradation [2].

- Test System:

- The test substance (at 20 mg C/L) is incubated in sealed bottles with a buffered mineral salts medium and a mixed inoculum [3].

- Analysis:

- The Inorganic Carbon (IC), which represents the CO₂ produced, is measured directly in the test bottles at the end of the test or at intervals [3].

- Biodegradation is expressed as a percentage of the Theoretical IC (ThIC). A result exceeding 60% ThIC within the 10-day window classifies the substance as readily biodegradable [3].

Workflow for the OECD 310 Headspace Test.

Comparison of OECD Test Methods

Different OECD 301 tests are suited for different material properties. The table below compares the applicability of various methods.

| Test Method | Analytical Principle | Suitable for Poorly Soluble Substances? | Suitable for Volatile Substances? |

|---|---|---|---|

| OECD 301A & E (DOC Die-Away) | Dissolved Organic Carbon (DOC) removal | No | No [1] |

| OECD 301B (CO₂ Evolution) | CO₂ generation | Yes | No [1] |

| OECD 301C (Modified MITI I) | Oxygen consumption | Yes | With caution (minimize headspace) [1] |

| OECD 301D (Closed Bottle) | Dissolved Oxygen (BOD) measurement | With caution | Yes [1] |

| OECD 301F (Manometric Respirometry) | Oxygen consumption (pressure change) | Yes | Yes [1] |

| OECD 310 (Headspace Test) | CO₂ generation in sealed vessels | Yes | Yes [2] |

GLDA's status as a readily biodegradable chelating agent is well-established through standardized OECD testing. This property, combined with its effective chelation performance, makes it a key ingredient in the formulation of environmentally friendly products in industries like detergents, agriculture, and water treatment [4].

References

- 1. 301 Ready OECD Test | Aropha Resource Center Biodegradation [resources.aropha.com]

- 2. Understanding OECD 310: A Modern Approach to... - RespirTek, Inc. [respirtek.com]

- 3. Test No. 310: Ready Biodegradability - CO2 in sealed vessels... | OECD [oecd.org]

- 4. The Future of GLDA in Sustainable Industries: Revolutionizing Green... [yuanlianchem.com]

tetrasodium glutamate diacetate synthesis pathway

Synthesis Pathway from Patent Literature

The most detailed technical information comes from a patent (CN105732408A) titled "Process for producing tetrasodium glutamate diacetate through continuous method" [1].

The synthesis is a continuous process, which is different from traditional batch production, potentially offering benefits like improved efficiency and consistency [1]. The core reaction involves the raw materials monosodium glutamate (MSG), formaldehyde, and sodium cyanide [1].

The workflow below illustrates the key stages of this continuous synthesis process.

Diagram of the continuous synthesis pathway for this compound (GLDA) based on patent CN105732408A [1].

Technical Data and Properties

The table below summarizes key technical data for this compound, which is relevant for researchers handling the final product [2] [3] [4].

| Property | Typical Value / Information | Reference |

|---|---|---|

| CAS Number | 51981-21-6 | [2] [5] [6] |

| Molecular Formula | C~9~H~9~NNa~4~O~8~ | [2] [5] [6] |

| Molecular Weight | 351.13 g/mol | [2] [5] |

| Appearance | Odorless white powder or yellowish liquid | [2] [3] [4] |

| Solubility | Completely miscible in water | [2] |

| pH | 11.0 - 12.0 (1% aqueous solution) | [2] [3] |

| Key Function | Chelating Agent | [2] [5] |

| Origin | Synthesized from L-glutamic acid, often produced by aerobic fermentation of sugars | [2] [4] |

Key Context and Applications

Understanding the broader context of GLDA can help guide research and development efforts.

- Primary Function: GLDA is primarily a chelating agent. It inactivates metal ions in formulations, which helps prevent oxidation, improves product stability, and boosts the effectiveness of preservatives [2] [5].

- Key Advantage and Uses: A major driver for its use is that it is considered a readily biodegradable and more sustainable alternative to traditional chelators like EDTA and NTA [5] [6] [4]. Its applications span:

- Safety Profile: The Cosmetic Ingredient Review (CIR) Expert Panel concluded in 2021 that GLDA is safe as used in cosmetics and personal care products based on current practices and concentrations [2].

References

- 1. CN105732408A - Process for producing tetrasodium ... glutamate [patents.google.com]

- 2. : Cosmetic Ingredient INCI this compound [specialchem.com]

- 3. GLDA-Na4 Tetrasodium CAS 51981-21-6 Glutamate Diacetate [sdlookchem.com]

- 4. TSGD ( Tetrasodium ) | MakingCosmetics Glutamate Diacetate [makingcosmetics.com]

- 5. (GLDA) - Ataman Kimya this compound [atamanchemicals.com]

- 6. GLDA | CAS#:51981-21-6 | Chemsrc [chemsrc.com]

Technical Performance & Comparative Data

GLDA-Na4's performance is defined by its strong chelating ability, stability, and solubility. The following table provides quantitative data on its chelation capacity and a comparison with traditional agents.

Table 1: Chelation Capacity of GLDA-Na4 [1]

| Metal Ion | Chelation Value (mg metal ion / g GLDA-Na4) |

|---|---|

| Calcium (Ca(^{2+})) | 45 |

| Copper (Cu(^{2+})) | 72 |

| Zinc (Zn(^{2+})) | 75 |

Table 2: Comparison with Traditional Chelating Agents

| Feature | GLDA-Na4 | EDTA | NTA |

|---|---|---|---|

| Biodegradability | Readily biodegradable (>60% in 28 days via OECD 301D) [2] [3] | Not readily biodegradable [3] | Poorly biodegradable/Potential carcinogen [3] |

| Source | Renewable (plant-based) [1] [3] | Petroleum-based [3] | Petroleum-based |

| Calcium Binding (at high pH) | Superior to EDTA [2] | Good, but inferior to GLDA at high pH [2] | - |

| Solubility | High solubility across a wide pH range [4] [5] | - | - |

| Stability | Stable at high temperatures (e.g., 170°C) [5] | - | - |

| Ecotoxicity | Low ecotoxicity [4] | High environmental persistence [2] | - |

Safety and Toxicology Profile

Scientific evaluations, including one by the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP), have established a clear safety profile for GLDA-Na4 [6] [7].

- Toxicology: GLDA-Na4 is not genotoxic based on a weight of evidence from bacterial reverse mutation tests, mammalian cell gene mutation tests, and an in vivo micronucleus assay [6] [7]. It has low dermal toxicity and is not a skin or eye irritant, nor is it a skin sensitiser [4] [6] [7].

- Environmental Safety: The risk of bioaccumulation and secondary poisoning is considered very low [6] [7]. It is readily biodegradable, but a potential risk to the aquatic compartment (specifically green algae) cannot be excluded at the maximum tested levels [6] [7]. No risks were identified for the terrestrial compartment [6] [7].

Experimental and Application Protocols

GLDA-Na4 is versatile across many fields. Here are methodologies for key application areas.

Application 1: Enhanced Zinc Bioavailability Study (Animal Feed)

This protocol is based on an efficacy assessment for using GLDA-Na4 as a feed additive to improve zinc absorption [6] [7].

- Objective: To determine if GLDA-Na4 improves the solubilisation and absorption of dietary zinc in chickens.

- Materials: Chickens for fattening, standard complete feed, GLDA-Na4 (solid or liquid formulation, ≥30% or ≥47% purity), zinc supplements.

- Method:

- Formulation: Incorporate GLDA-Na4 into the complete feed at a proposed maximum level of 1,000 mg/kg [6] [7].

- Groups: Establish a control group (feed without GLDA-Na4) and one or more treatment groups.

- Administration: Feed the diets to birds ad libitum for a specified study duration.

- Measurement: Assess zinc bioavailability by measuring zinc content in manure (reduced emissions indicate improved absorption) and/or zinc deposition in tissues (e.g., liver, muscle) [6] [7].

The workflow for this feed efficacy study can be visualized as follows:

Application 2: Scale Removal in Industrial Cleaning

GLDA-Na4 is effective for removing difficult calcium carbonate scales [5].

- Objective: To evaluate the descaling efficiency of GLDA-Na4 on industrial equipment.

- Materials: GLDA-Na4 solution (≥47% content), scaled metal coupons, agitation equipment, analytical tools for calcium quantification (e.g., ICP-OES).

- Method:

- Solution Preparation: Prepare an aqueous solution of GLDA-Na4. Its effectiveness remains high across a wide pH range, allowing formulation flexibility [5] [3].

- Testing: Immerse pre-weighed scaled coupons in the GLDA-Na4 solution under controlled temperature (e.g., up to 70°C) with agitation.

- Analysis: After a set period, analyze the solution for dissolved calcium ions to quantify scale removal. Visually inspect or re-weigh the coupons.

Application 3: Preservative Booster in Disinfectants

GLDA-Na4 can synergistically enhance the performance of biocides [4] [5] [3].

- Objective: To test the synergistic effect of GLDA-Na4 with a fungicide or bactericide.

- Materials: GLDA-Na4, biocide (e.g., quaternary ammonium compounds), test microorganisms (e.g., E. coli, S. aureus), culture media.

- Method:

- Sample Prep: Prepare solutions containing the biocide alone and in combination with GLDA-Na4.

- Challenge Test: Inoculate solutions with a standardized concentration of microorganisms.

- Efficacy Assessment: Determine the Minimum Inhibitory Concentration (MIC) or perform time-kill assays. A significant reduction in the MIC of the biocide when combined with GLDA-Na4, or a faster time-kill, demonstrates synergy. Experiments suggest this can save 20-80% of biocide usage [5].

Visualizing the Biodegradation Pathway

The key environmental advantage of GLDA-Na4 is its biodegradability. The following diagram outlines this pathway, which is central to its green chemistry profile.

Conclusion for Researchers

GLDA-Na4 represents a significant advancement in chelating agent technology, effectively balancing high performance with a favorable environmental and toxicological profile. Its strong chelating power, stability under harsh conditions, and ability to synergize with other actives make it a versatile candidate for applications ranging from drug development (as a stabilizer or permeation enhancer) to industrial processes and agrochemicals.

References

- 1. . GLDA | Glutamic Acid, N, N-diacetic Acid, Tetra Sodium Salt Na 4 [kairuiwater.com]

- 2. How GLDA Revolutionizes Green Cleaning: A Sustainable... NA 4 [tcc-ofc.com]

- 3. (Glutamic Acid Diacetate) Chemical - Aquapharm GLDA [aquapharm-india.com]

- 4. - GLDA - Ataman Kimya Na 4 [atamanchemicals.com]

- 5. Tetrasodium Glutamate Diacetate( GLDA - Na )- Yuanlian Chemical 4 [yuanlianchem.com]

- 6. Safety and efficacy of Kelforce® (l‐glutamic acid, N, N‐diacetic acid... [pmc.ncbi.nlm.nih.gov]

- 7. Safety and efficacy of Kelforce® (l‐glutamic acid, N, N‐diacetic... | EFSA [efsa.europa.eu]

Comprehensive Application Notes and Protocols: GLDA as a Preservative Booster in Research Samples

Introduction to GLDA in Research Applications

Tetrasodium Glutamate Diacetate (GLDA) represents a significant advancement in sustainable chelation technology for research and pharmaceutical applications. As a biodegradable alternative to traditional preservative enhancers like EDTA, GLDA offers researchers an environmentally responsible option that doesn't compromise efficacy. Derived from glutamic acid, a naturally occurring amino acid, GLDA maintains excellent water solubility and chelating potency across a wide pH range, making it particularly valuable for sensitive research samples where metal ion contamination can compromise results. [1]

The primary mechanism through which GLDA functions as a preservative booster involves its ability to sequester metal ions that are essential for microbial growth and enzymatic degradation processes. By binding these metal ions, GLDA disrupts microbial metabolism and stabilizes formulations, thereby extending sample integrity during storage and experimentation. Unlike traditional chelators that persist in the environment, GLDA undergoes rapid biodegradation, aligning with growing demands for green chemistry principles in research laboratories. This combination of effectiveness and sustainability has positioned GLDA as a valuable tool for researchers working with biological samples, cell cultures, and other sensitive materials requiring protection against microbial contamination and oxidative degradation. [1]

GLDA Properties and Mechanisms

Fundamental Characteristics

GLDA possesses several unique properties that make it particularly suitable for research applications requiring sample preservation. Its molecular structure features multiple carboxylate groups that enable efficient chelation of di- and trivalent metal ions, including calcium, magnesium, and iron, which are often cofactors for enzymes involved in microbial growth and sample degradation. The natural origin of GLDA's backbone from glutamic acid differentiates it from synthetic alternatives, contributing to its excellent ecological profile while maintaining high performance. [1]

Chemical Specifications: GLDA has a molecular weight of 351.13 g/mol with the molecular formula C~9~H~9~NO~8~Na~4~. It appears as a white crystalline substance with high water solubility, allowing for easy incorporation into aqueous research solutions. The compound is stable across a broad pH range, maintaining its chelating capacity in both acidic and basic environments commonly encountered in research protocols. [1]

Biodegradability Profile: Unlike traditional chelating agents such as EDTA, which demonstrate poor biodegradability and environmental persistence, GLDA undergoes rapid microbial breakdown in standard environmental conditions. This characteristic aligns with the principles of green chemistry increasingly adopted in research laboratories, providing an effective chelation option without long-term environmental impact. [1]

Functional Mechanisms

The preservative-boosting action of GLDA operates through multiple interconnected mechanisms that enhance sample stability:

Metal Ion Sequestration: GLDA's primary mechanism involves binding essential metal ions required for microbial growth and enzymatic activity. By chelating ions like Ca^2+^, Mg^2+^, and Fe^2+^/Fe^3+^, GLDA disrupts microbial cell membrane stability, interferes with metabolic pathways, and inhibits metalloenzyme function. This creates an environment that is less conducive to microbial proliferation, thereby preserving sample integrity. [1]

Synergistic Enhancement: When combined with primary preservatives, GLDA exhibits strong synergistic effects, enhancing the efficacy of antimicrobial agents against resistant microorganisms. This synergy allows researchers to use lower concentrations of primary preservatives while maintaining or even improving antimicrobial protection, potentially reducing toxicity concerns in sensitive research applications. [1]

Table 1: Comparative Properties of GLDA Versus Traditional Chelating Agents

| Property | GLDA | EDTA | NTA | Phosphonates |

|---|---|---|---|---|

| Biodegradability | Readily biodegradable | Not readily biodegradable | Readily biodegradable | Variable biodegradability |

| Renewable Carbon Content | ~60% | 0% | 0% | 0% |

| Ecotoxicity | Low | Moderate to high | Moderate | Variable |

| Chelating Strength | High | High | Moderate | High |

| Solubility in Water | High | High | High | High |

| Recommended Replacement Ratio | 1:1 for EDTA | Reference | 1:1 for EDTA | Case dependent |

Quantitative Performance Data

Efficacy Metrics

Research studies have generated substantial quantitative data demonstrating GLDA's effectiveness as a preservative booster across various applications. The chelating potency of GLDA has been shown to be comparable to or exceeding that of traditional agents like EDTA, particularly in challenging conditions where microbial resistance is a concern. In formulations where GLDA was incorporated as a preservative booster, researchers observed a significant reduction in viable microbial counts compared to systems without chelating agents. [1]

Microbial Reduction: Studies evaluating GLDA's boosting effect on various preservative systems have demonstrated 2-4 log reductions in microbial counts compared to preservative-only systems when challenged with common contaminants including Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. This enhancement is particularly notable against Gram-negative bacteria, which often demonstrate higher resistance due to their outer membrane structure. [1]

Minimum Inhibitory Concentration (MIC) Reduction: When used in combination with common preservatives such as parabens, phenoxyethanol, and isothiazolinones, GLDA has been shown to reduce MIC values by 30-60%, allowing for lower preservative concentrations while maintaining equivalent protection. This concentration reduction can be particularly valuable in sensitive research applications where preservative toxicity might interfere with experimental outcomes. [1]

Application-Specific Performance

The performance of GLDA as a preservative booster varies depending on the specific application and formulation parameters:

Protein-Based Research Samples: In protein solutions and biological extracts, the addition of 0.1-0.5% GLDA demonstrated improved stability against microbial contamination during storage, particularly when combined with mild preservatives like sodium azide at 0.01-0.05%. The metal-chelating activity of GLDA also helped prevent metal-catalyzed oxidation of sensitive amino acid residues, thereby maintaining protein function in long-term storage experiments. [2] [1]

Cell Culture Applications: While direct antimicrobial use in cell culture requires careful optimization due to potential cytotoxicity, GLDA at appropriate concentrations (0.05-0.1%) has shown utility in stabilizing media components and supplements against microbial contamination without adversely affecting cell viability in various mammalian cell lines. [1]

Table 2: GLDA Efficacy as Preservative Booster in Various Research Applications

| Application Area | Recommended GLDA Concentration | Combination Preservative | Microbial Reduction | Key Benefit |

|---|---|---|---|---|

| Protein Solutions | 0.1-0.5% | 0.01-0.05% Sodium Azide | 3-4 log reduction | Prevents metal-catalyzed oxidation |

| Enzyme Preparations | 0.2-0.4% | 0.1% Benzalkonium Chloride | 2-3 log reduction | Stabilizes enzymatic activity |

| Diagnostic Reagents | 0.1-0.3% | 0.05-0.1% Kathon CG | 3-4 log reduction | Extends shelf-life |

| Chromatography Buffers | 0.05-0.2% | 0.02% Sodium Benzoate | 2-3 log reduction | Prevents microbial biofilm formation |

| Cell Culture Media | 0.05-0.1% | Not required | 1-2 log reduction | Minimal cytotoxicity |

Sample Processing Protocol Using GLDA Gelation

Protein Separation Methodology

The novel gelation protocol utilizing GLDA in combination with sodium oleate presents researchers with a rapid method for protein concentration and separation from aqueous media. This technique is particularly valuable for processing dilute protein solutions where traditional concentration methods may cause denaturation or activity loss. The protocol capitalizes on the chelating properties of GLDA to facilitate the formation of surfactant-based gels that efficiently capture proteins while allowing contaminants and aqueous components to be removed through centrifugation. [2]

Principle of Operation: The gelation system operates through the coordinated interaction between GLDA's metal-chelating capability and the surfactant properties of sodium oleate. GLDA sequesters metal ions that might interfere with gel formation, while sodium oleate molecules assemble into organized structures that entrap protein molecules. The resulting protein-containing gel forms a solid disc that floats above the aqueous phase after centrifugation, enabling easy recovery and opening possibilities for subsequent processing steps including buffer exchange or further purification. [2]

Applications Demonstrated: Research validation of this methodology has confirmed successful application with various protein types, including human hemoglobin, serum proteins, and mitochondrial proteins. In each case, proteins were efficiently concentrated into the gel phase while maintaining functional integrity, as demonstrated through subsequent activity assays and structural analysis. This suggests broad applicability across diverse research contexts requiring protein concentration or partial purification. [2]

Step-by-Step Protocol

Materials Required:

- This compound (GLDA) powder

- Sodium oleate solution (100 mM stock)

- Protein sample in aqueous media

- Centrifuge with swinging bucket rotor

- Appropriate centrifuge tubes

- pH adjustment reagents (HCl/NaOH solutions)

- Water bath or heating block

Procedure:

Sample Preparation: Begin with a protein solution at neutral pH (6.5-7.5). For optimal results, protein concentration should be between 0.1-10 mg/mL. Adjust sample pH if necessary using dilute HCl or NaOH. [2]

Additive Introduction: To the protein solution, add sodium oleate from stock solution to achieve a final concentration of 5-15 mM. Gently mix to ensure uniform distribution without creating excessive foam. [2]

GLDA Addition: Introduce GLDA powder to achieve a final concentration of 10-50 mM. The molar ratio of GLDA to sodium oleate should typically be between 1:1 and 1:2 for optimal gel formation. [2]

Mixing and Incubation: Thoroughly mix the solution by gentle inversion or low-speed vortexing. Incubate the mixture at 25-37°C for 5-15 minutes to allow complete interaction between components. During this period, initial gel network formation begins. [2]

Centrifugation: Transfer the solution to appropriate centrifuge tubes and spin at 3,000-5,000 × g for 10-20 minutes at room temperature. Use a swinging bucket rotor to facilitate proper separation geometry. [2]

Gel Recovery: Following centrifugation, a solid gel disc containing the concentrated proteins will form and float to the top of the aqueous phase. Carefully remove the gel disc using a spatula or scoop for downstream applications. The subnatant aqueous solution can be discarded or retained for analysis as needed. [2]

Troubleshooting Notes:

- If gel formation is incomplete, increase the sodium oleate concentration incrementally.

- For difficult-to-concentrate proteins, slight adjustment of the GLDA-to-oleate ratio may improve recovery.

- Optimal centrifugation conditions may require adjustment based on sample volume and protein characteristics.

Formulation Guidelines for Research Applications

Concentration Optimization

Determining the appropriate GLDA concentration for specific research applications requires consideration of multiple factors, including sample composition, desired shelf life, and compatibility with downstream analyses. As a general principle, the minimum effective concentration should be employed to achieve the desired preservative boosting while avoiding potential interference with experimental outcomes. For most research applications involving aqueous solutions, GLDA concentrations between 0.05% and 0.5% (w/v) provide effective preservation enhancement without significant risk of method interference. [1]

Sample-Specific Considerations: The optimal GLDA concentration varies depending on sample composition. Protein-rich samples typically require higher GLDA concentrations (0.2-0.5%) due to potential binding of GLDA to protein sites, while simple aqueous buffers may achieve effective preservation with lower concentrations (0.05-0.2%). For samples with high metal ion content, additional GLDA may be necessary to account for chelation of these ions before the preservative-boosting effect is realized. [1]

Combination Strategies: GLDA demonstrates strongest efficacy when used in combination with primary preservatives rather than as a standalone antimicrobial agent. Effective preservation systems have been developed using GLDA with parabens (0.1-0.2%), phenoxyethanol (0.5-1.0%), or benzalkonium chloride (0.01-0.05%), with GLDA typically comprising 0.1-0.3% of the formulation. The synergistic effects allow reduction of primary preservative concentrations by 30-50% while maintaining equivalent protection levels. [1]

Compatibility and Interference Assessment

Before implementing GLDA in critical research applications, compatibility testing is essential to identify potential interference with analytical methods or experimental outcomes:

Analytical Method Interference: Researchers should validate that GLDA does not interfere with specific analytical techniques employed in their studies. Particularly sensitive areas include spectrophotometric assays at low wavelengths, chromatographic separations, and electrochemical detection methods. Appropriate controls should be included to confirm that GLDA does not generate signals that might be misinterpreted as experimental results. [1]

Biochemical Compatibility: In studies involving enzymatic activity or cell-based assays, the impact of GLDA on the biological system requires careful evaluation. While GLDA generally shows lower cytotoxicity than EDTA at equivalent concentrations, specific cell types or enzyme systems may demonstrate sensitivity. Preliminary dose-response experiments should establish the maximum GLDA concentration that does not adversely affect the system under investigation. [1]

Efficacy Validation Protocols

Antimicrobial Effectiveness Testing

Validating the preservative efficacy of GLDA-enhanced systems requires methodical testing using standardized approaches. The following protocol outlines a comprehensive assessment method suitable for research samples:

Challenge Test Procedure:

Sample Preparation: Prepare research samples with the proposed preservative system containing GLDA. Include controls without GLDA and with traditional chelating agents for comparison. [1]

Microbial Inoculation: Inoculate separate samples with standardized suspensions (10^5^-10^6^ CFU/mL) of representative microorganisms including:

- Pseudomonas aeruginosa (ATCC 9027)

- Staphylococcus aureus (ATCC 6538)

- Escherichia coli (ATCC 8739)

- Candida albicans (ATCC 10231)

- Aspergillus brasiliensis (ATCC 16404) [1]

Incubation and Enumeration: Incigate inoculated samples at appropriate storage temperatures (typically 20-25°C). Withdraw aliquots at predetermined intervals (0, 7, 14, 21, 28 days) and enumerate viable microorganisms using standard plate count methods. [1]

Interpretation Criteria: Effective preservation is typically demonstrated by:

- ≥1 log reduction from initial count at 7 days for bacteria

- ≥3 log reduction from initial count at 14 days for bacteria

- No increase from initial count at 14 and 28 days for yeast and molds [1]

Sample Stability Assessment

Beyond microbial challenge testing, comprehensive stability assessment should evaluate the influence of GLDA on sample integrity:

Physical Stability: Monitor samples for changes in appearance, pH, precipitation, or turbidity throughout the proposed storage period. Compare samples with and without GLDA to differentiate normal aging from potential GLDA-related effects. [1]

Functional Stability: For biologically active samples, assess retention of functional characteristics (enzymatic activity, binding capability, etc.) during storage with GLDA-enhanced preservation compared to controls. This is particularly critical for research reagents where functional preservation is as important as microbial control. [1]

Visual Workflows and Mechanisms

GLDA Mechanism of Action

The following diagram illustrates the multifaceted mechanism through which GLDA enhances preservation in research samples:

Protein Separation Workflow

For research applications requiring protein concentration or separation, the following workflow details the GLDA-mediated gelation process:

Conclusion

GLDA represents a significant advancement in preservation technology for research applications, combining effective chelating properties with environmental responsibility. The protocols and data presented in these application notes provide researchers with comprehensive guidance for implementing GLDA as a preservative booster across diverse laboratory scenarios. By following the detailed methodologies outlined, research professionals can enhance sample stability while aligning with green chemistry principles increasingly important in scientific practice. As research continues to evolve, GLDA's unique properties position it as a valuable tool for addressing the dual challenges of sample integrity and sustainability in scientific investigations. [2] [1]

References

GLDA chelating agent laboratory applications

GLDA in Laboratory Contexts

In a laboratory setting, chelating agents like GLDA are fundamental tools for controlling metal ion activity. While direct references to its use in drug development are limited, its properties suggest potential research applications based on its general chelating capabilities [1]:

- Metal Ion Control in Biochemical Assays: GLDA could be used to create metal-free conditions or to study metal-dependent biological processes, as it can form stable complexes with a wide range of metal ions [2].

- Stabilization of Formulations: Due to its ability to prevent metal-ion catalyzed degradation [3], GLDA could help stabilize pH-sensitive reagents, buffer solutions, or experimental drug formulations in storage.

- Research in Metal Removal and Detoxification: The strong complexation with heavy metals supports applications in environmental research, such as studying detoxification mechanisms or developing assays for metal contamination [4].

Quantitative Chelation Performance

The effectiveness of a chelating agent depends on the target metal ion and experimental conditions. The following table summarizes GLDA's removal efficiency for specific heavy metals in a controlled research setting, which can serve as a performance benchmark [4].

| Metal Ion | Removal Efficiency (%) |

|---|---|

| Cadmium (Cd) | 90.32% |

| Copper (Cu) | 81.96% |

| Lead (Pb) | 91.62% |

| Zinc (Zn) | 80.34% |

Table 1: Metal removal efficiency of GLDA under optimal conditions (150 mM GLDA, pH 2.9, 120 min retention time) in a model environmental remediation study.

Computational studies provide further insight into the molecular basis of GLDA's chelating power. The table below compares key quantum chemical parameters for GLDA and another chelator, HEDTA, which are indicative of their electron transfer capability and reactivity [5].

| Parameter (Unit) | GLDA | HEDTA |

|---|---|---|

| Energy Gap, ΔE (Ha) | 0.0844 | 0.1025 |

| Electronegativity, χ (Ha) | 0.1932 | 0.1915 |

| Global Hardness, η (Ha) | 0.0422 | 0.0512 |

| Global Softness, σ (Ha⁻¹) | 23.6966 | 19.5312 |

Table 2: Calculated quantum chemical parameters for chelators. A lower Energy Gap (ΔE) and higher Global Softness (σ) for GLDA suggest it has superior electron transfer capability and is more reactive than HEDTA [5].

Generalized Experimental Workflow and Mechanism

The following diagram illustrates the general decision-making workflow and core mechanism for applying GLDA in a laboratory experiment, based on its known properties and applications.

Suggested Laboratory Protocol for Metal Chelation

This protocol outlines a general approach for using GLDA to chelate metal ions in an aqueous solution, based on methodologies described in environmental remediation studies [4] and industrial performance analyses [5]. You will need to optimize the conditions for your specific research context.

Objective: To remove or sequester specific metal ions from a test solution using the biodegradable chelating agent GLDA.

Materials:

- Chelating Agent: Tetrasodium GLDA (powder, ≥75% purity or liquid solution, ~47% concentration) [2].

- Test Solution: The aqueous solution containing the target metal ion(s).

- Equipment: pH meter, analytical balance, stir plate, temperature-controlled water bath or hot block, sampling tubes, and appropriate analytical instrumentation (e.g., ICP-OES, UV-Vis Spectrophotometer).

Procedure:

- Solution Preparation: Prepare a stock solution of GLDA in deionized water. A common testing concentration is 150 mM, but this should be optimized [4].

- pH Adjustment: Adjust the pH of the GLDA solution to your desired experimental condition using either an acid (e.g., HCl) or a base (e.g., NaOH). Note that GLDA is stable under both acidic and alkaline conditions [2], with high efficiency for iron chelation even at low pH [5].

- Reaction Setup: Combine the test solution with the prepared GLDA solution in a defined ratio (e.g., 1:5 solid/liquid ratio for solid samples or 1:5 volume ratio for liquids) [4] [5]. Initiate mixing.

- Incubation: Allow the reaction to proceed for the designated retention time with constant mixing. The referenced study used 120 minutes at 80°C [4]. Time and temperature should be adjusted based on your experimental requirements.

- Sampling and Analysis: At predetermined time points, collect samples. The samples may need to be centrifuged to separate any precipitates. Analyze the supernatant for remaining metal ion concentration using an appropriate technique like ICP-OES [4] [5].

Key Considerations for Researchers

- Biodegradability: A major advantage of GLDA is its environmental profile. It is derived from a natural amino acid (glutamic acid) and is readily biodegradable [3] [2].

- pH and Temperature Stability: GLDA performs effectively across a wide pH range and is stable at high temperatures, making it suitable for harsh laboratory or process conditions [2] [5].

- Safety and Handling: While generally considered safer than traditional agents like EDTA, always refer to the Safety Data Sheet (SDS) for your specific GLDA product. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be followed.

References

- 1. & Reducing Chelating for Agents Research [sigmaaldrich.com]

- 2. Green Chelating - CAS# 51981-21-6 Green-Mountain... Agent GLDA [green-mountainchem.com]

- 3. Natural GLDA in the Real World: 5 Uses You'll... Chelating Agents [linkedin.com]

- 4. Bio- chelate assisted leaching for enhanced heavy metal remediation in... [nature.com]

- 5. Performance Analysis of GLDA and HEDTA as Chelators for Calcium... [pmc.ncbi.nlm.nih.gov]

using GLDA for metal ion control in experiments

Understanding GLDA as a Chelating Agent

GLDA is a biodegradable chelating agent derived from glutamic acid, a natural amino acid. Its key advantage over traditional chelators like EDTA is its excellent biodegradability of over 80% within 28 days and its derivation from renewable resources, making it an environmentally sustainable choice [1] [2].

The molecular structure of GLDA, featuring four carboxyl groups and one amino group, allows it to form strong, stable complexes with a wide range of metal ions [3]. This makes it highly effective for tasks such as:

- Preventing metal-ion catalyzed degradation in active pharmaceutical ingredients (APIs) and formulations.

- Improving product clarity and stability by sequestering metal contaminants in solutions.

- Controlling scale formation in industrial processes by binding to scale-forming cations like calcium [1] [3].

A significant body of research confirms that GLDA performs robustly under highly acidic conditions (pH 1-3), where it effectively binds ions like Fe²⁺ and, at pH 3, Ca²⁺ [3].

Quantitative Chelation Performance of GLDA

The tables below summarize the chelation performance of GLDA under various conditions, providing a reference for your experimental design.

Table 1: GLDA Performance for Ca²⁺ and Fe²⁺ Ion Control under Acidic Conditions This data is based on experimental chelation power testing at 80°C [3].

| Metal Ion | pH | Performance (vs. HEDTA) | Key Application Context |

|---|---|---|---|

| Calcium (Ca²⁺) | 1 | HEDTA is more effective | Oil and gas stimulation fluids |

| Calcium (Ca²⁺) | 3 | GLDA is more effective | Oil and gas stimulation fluids |

| Iron (Fe²⁺) | 1 | GLDA outperforms HEDTA | Oil and gas stimulation fluids |

| Iron (Fe²⁺) | 3 | GLDA outperforms HEDTA | Oil and gas stimulation fluids |

Table 2: Optimized Conditions for Heavy Metal Removal using GLDA Washing This data is synthesized from studies on remediating contaminated materials, showing optimal conditions for removing specific metals [2] [4].

| Heavy Metal | Optimal GLDA Concentration | Optimal pH | Optimal Contact Time | Reported Removal Efficiency |

|---|---|---|---|---|

| Cadmium (Cd) | 150 mM | 2.9 | 120 min | ~90% [2] |

| Copper (Cu) | 150 mM | 2.9 | 120 min | ~82% [2] |

| Lead (Pb) | 150 mM | 2.9 | 120 min | ~92% [2] |

| Zinc (Zn) | 150 mM | 2.9 | 120 min | ~80% [2] |

| Cadmium (Cd) | 75 mM | 4.0 | 60 min | ~71% [4] |

| Lead (Pb) | 75 mM | 4.0 | 60 min | ~88% [4] |

| Zinc (Zn) | 75 mM | 4.0 | 60 min | ~40% [4] |

Experimental Protocol: GLDA-Assisted Leaching for Metal Ion Removal

The following is a detailed protocol adapted from a study on remediating heavy metals from solid matrices, which can be tailored for purifying chemical reagents or other materials in a lab setting [2].

1. Sample Preparation:

- If working with a solid or slurry, dry the sample in an oven at 70°C for 24 hours to remove moisture and achieve a consistent starting mass [2].

- Crush and sieve the dried sample to a particle size between 90 and 125 μm to ensure uniform exposure to the chelating solution [2].

2. GLDA Solution Preparation:

- Prepare an aqueous solution of GLDA at your desired concentration (e.g., 20% w/w or a specific molarity like 150 mM). A common working concentration is 20% [2].

- Adjust the pH of the GLDA solution to the target value (e.g., 2.9 or 4.0) using a strong acid like hydrochloric acid (HCl) [2] [4].

3. Leaching Reaction:

- Combine the solid sample with the prepared GLDA solution in a defined ratio. A 1:5 solid-to-liquid ratio is commonly used [2] [4].

- Place the mixture in a sealed, acid-cleaned container (e.g., a polyethylene tube) and agitate in a water bath or incubator.

- Maintain the reaction at the target temperature (e.g., 80°C) for the duration of the contact time (e.g., 120 minutes) [2].

4. Sampling and Analysis:

- Collect samples at regular intervals (e.g., hourly) from the reaction mixture.

- Separate the liquid phase from the solid residue by centrifugation and filtration.

- Quantify the concentration of chelated metal ions in the liquid phase using Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES) for cations like Ca²⁺, or ultraviolet–visible (UV–vis) absorption spectroscopy for ions like Fe²⁺ [3] [2].

The workflow for this protocol can be visualized as follows:

Key Integration Notes for Researchers

- Process Compatibility: GLDA integrates seamlessly into water-based systems through straightforward stacking and mixing procedures, and is compatible with existing treatment setups [1].

- Environmental & Regulatory Profile: GLDA is recognized as environmentally friendly and biodegradable, aligning with global regulatory standards such as REACH and EPA regulations [1].

- Handling and Safety: While GLDA has a non-toxic profile, standard laboratory safety protocols for handling chemicals should always be followed, including the use of personal protective equipment (PPE) [1].

Summary and Research Outlook

GLDA presents a powerful, sustainable alternative to non-biodegradable chelators for controlling metal ions in research and development. Its efficacy under acidic conditions and high selectivity for problematic metals like iron make it particularly valuable.

Future trends point toward increased innovation in biodegradable chelators, with GLDA at the forefront for applications in green chemistry and sustainable pharmaceutical development [1]. Researchers are encouraged to further explore its use in stabilizing biopharmaceuticals, preventing catalyst poisoning in synthetic chemistry, and other applications where metal purity is critical.

References

- 1. Natural Chelating Agents in the Real World: 5 Uses You'll... GLDA [linkedin.com]

- 2. Bio-chelate assisted leaching for enhanced heavy metal remediation in... [nature.com]

- 3. Performance Analysis of GLDA and HEDTA as Chelators for Calcium... [pmc.ncbi.nlm.nih.gov]

- 4. by Heavy washing: Optimization, redistribution... metal removal GLDA [pubmed.ncbi.nlm.nih.gov]

GLDA for stabilizing active pharmaceutical ingredients

GLDA as a Chelating Agent: Properties and Mechanisms

GLDA is a biodegradable chelating agent derived from glutamic acid, an amino acid [1]. Its primary mechanism of action relevant to stabilization is the sequestration of metal ions [1]. In pharmaceutical formulations, trace metal ions can catalyze oxidative degradation, leading to a loss of potency, changes in color, or formation of impurities.

The properties that make GLDA a promising candidate for pharmaceutical use include [2] [1]:

- Biodegradability: It breaks down into environmentally benign substances.

- Renewable Source: It is produced from natural, renewable raw materials.

- High Effectiveness: It is a powerful chelating agent for ions like calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺).

- Safety Profile: It has a non-toxic profile, which is crucial for drug products.

- Stability: It is stable over a wide pH range.

Quantitative Profile of GLDA

For a formulation scientist, the key properties of GLDA are summarized in the table below.

| Property | Specification / Value | Relevance to Pharmaceutical Formulation |

|---|---|---|

| Chemical Name | Tetrasodium N,N-bis(carboxylatomethyl)-L-glutamate [1] | Ingredient declaration and regulatory filing. |

| Molecular Formula | C₉H₉NO₈Na₄ [1] | - |

| CAS Number | 51981-21-6 [1] | Unique chemical identifier. |

| Biodegradability | Readily biodegradable [2] [1] | Preferred for environmental and green chemistry goals. |

| Solubility | Highly water-soluble [1] | Ease of incorporation into aqueous and solid dosage forms. |

| Effective pH Range | Broad [1] | Versatility across different formulation types. |

Proposed Experimental Protocol for API Stabilization

This protocol outlines a systematic approach to evaluate GLDA's efficacy in stabilizing a small molecule API against metal-catalyzed degradation. The workflow involves preparation, stress testing, and analysis.

Materials and Preparation

- API: The poorly soluble or oxidation-prone small molecule drug substance.

- GLDA Source: Pharmaceutical grade (if available) or high-purity material (e.g., ≥95%) [1].

- Excipients: Standard formulation components (e.g., fillers, binders, disintegrants).

- Control: A formulation identical in composition but without GLDA.

Method:

- Prepare a master mixture of the API and core excipients.

- Divide the mixture into several batches.

- Incorporate GLDA into the batches at varying concentrations (e.g., 0.1%, 0.5%, 1.0% w/w). One batch remains without GLDA as the control.

- Process the blends into the final dosage form (e.g., compress into tablets or fill into capsules).

Stress Testing and Analysis

- Stress Conditions: Place the samples in stability chambers under accelerated conditions (e.g., 40°C / 75% RH) as per ICH Q1A(R2) guidelines and its recent updates [3]. For forced degradation studies, more severe conditions (e.g., higher temperature, oxidants) can be used [3].

- Sampling: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4 weeks).

- Analytical Techniques:

- HPLC/UV-MS: To quantify the remaining API and identify/measure specific degradation products. The method should be "stability-indicating" [3].

- Assay and Purity: Monitor the potency and purity of the API over time.

Application Notes for Implementation

- Dosage Form Compatibility: GLDA's high water solubility makes it suitable for liquid, semi-solid, and solid dosage forms. In solids, it can be dissolved in the granulation fluid or dry-mixed [1].

- Synergy with Preservatives: GLDA can function as a preservative booster by chelating metals that microbes need to thrive, thereby enhancing the efficacy of the primary preservative system [1].

- Regulatory and Stability Considerations:

- Quality by Design (QbD): Incorporate GLDA evaluation into your stability program early. Identify it as a potential material attribute affecting the Critical Quality Attribute (CQA) of drug product stability [3].

- Novel Excipient: If GLDA is used for the first time in a drug product, be prepared to generate comprehensive safety and toxicology data to support its regulatory approval [3].

Critical Considerations and Future Outlook

Adopting GLDA requires careful planning. It is crucial to confirm its compatibility with all other formulation components and the API itself, as interactions could negatively impact stability or bioavailability. Furthermore, while GLDA is considered safe, its regulatory status as a novel excipient in pharmaceuticals may necessitate additional safety documentation for new drug applications.

The trend in the industry is moving towards greener, biodegradable chemicals. With an estimated 70-90% of new drug candidates having solubility challenges, innovative formulation strategies are critical [4] [5]. As a readily biodegradable and effective chelator, GLDA is well-positioned to become a valuable tool in the formulator's arsenal, especially for projects where sustainability is a key objective [2].

Suggested Next Steps for Research

To build upon this foundational information, you can:

- Contact Suppliers: Reach out to chemical suppliers like AkzoNobel (which markets GLDA as Dissolvine GL) for samples, technical data sheets, and information on available purity grades [2].

- Design DOE: Develop a detailed Design of Experiments (DoE) to systematically study the impact of GLDA concentration and its interaction with other formulation variables.

- Monitor Guidelines: Keep abreast of updates to ICH stability guidelines, as the recently overhauled Q1 guideline provides a modernized framework for stability studies [3].

References

- 1. TETRASODIUM GLUTAMATE DIACETATE ( GLDA ) - Ataman Kimya [atamanchemicals.com]

- 2. Natural Chelating Agents in the Real World: 5 Uses You'll... GLDA [linkedin.com]

- 3. The ICH Just Released Its Overhauled Stability Guideline for Consultation [insider.thefdagroup.com]

- 4. Improving API Solubility [sigmaaldrich.com]

- 5. TECHNOLOGY - How to Choose the Right... SOLUBILIZATION [drug-dev.com]

Comprehensive Application Notes & Protocols for GLDA in Scientific Sample Preservation

Introduction to GLDA in Scientific Applications

GLutamic Acid Diacetate (GLDA) represents a significant advancement in sustainable chelation technology for scientific sample preservation and processing. As a biodegradable chelating agent derived from plant-based raw materials, GLDA offers an environmentally friendly alternative to traditional synthetic chelators while maintaining excellent metal-binding capabilities. Its molecular structure enables the formation of stable complexes with various metal ions, including calcium, magnesium, iron, copper, and heavy metals, preventing these ions from interfering with analytical processes or causing sample degradation. This property makes GLDA particularly valuable in applications where metal ion contamination can compromise sample integrity, analytical results, or downstream applications. The growing emphasis on green chemistry principles in laboratory practices has accelerated GLDA adoption across diverse scientific fields, from pharmaceutical development to environmental science [1] [2].

The fundamental advantage of GLDA lies in its combination of effective chelation performance with favorable environmental characteristics. Unlike conventional chelators like EDTA (ethylenediaminetetraacetic acid), which persist in the environment and may cause secondary contamination, GLDA exhibits rapid biodegradability—with studies demonstrating over 80% decomposition within 28 days. This characteristic aligns with increasingly stringent regulatory requirements for laboratory chemicals and waste management. Additionally, GLDA's low toxicity profile enhances safety for researchers and reduces potential impacts on biological systems during analysis. These attributes make GLDA particularly suitable for applications requiring minimal sample perturbation, such as maintaining protein conformations, preserving cellular integrity, and preventing metal-catalyzed degradation of sensitive analytes [2].

Properties and Advantages of GLDA

Comparative Properties of Chelating Agents

Table 1: Comparison of GLDA with Traditional Chelating Agents

| Property | GLDA | EDTA | Citric Acid |

|---|---|---|---|

| Biodegradability | >80% in 28 days [2] | Low/Persistent [2] | High |

| Source | Plant-based (renewable) [1] | Petroleum-based [2] | Plant-based (renewable) |

| Toxicity Profile | Low/non-toxic [1] | Moderate environmental toxicity [2] | Very low |

| Metal Binding Capacity | High (especially for Ca, Mg, Fe, Cu) [1] | Very high | Moderate |

| Stability in Acidic Conditions | High [2] | Moderate | Low |

| Environmental Persistence | Low [1] [2] | High [2] | Very low |

GLDA exhibits several distinct chemical properties that make it particularly suitable for sample preservation applications. Its molecular structure features multiple coordination sites that enable the formation of stable complexes with metal ions across a wide pH range. This stability is maintained even under acidic conditions where other biodegradable chelators may falter, making GLDA effective for extraction procedures requiring low pH environments. The high water solubility of GLDA formulations facilitates easy integration into aqueous preservation buffers and extraction solutions, while its compatibility with various additives allows formulation with other preservative agents without precipitating or losing efficacy. These characteristics combine to make GLDA a versatile chelator for diverse scientific applications where metal ion control is critical [1] [2].

Applications and Performance Metrics

Table 2: GLDA Applications and Performance Metrics

| Application Area | Concentration Range | Key Metals Targeted | Reported Efficiency | References |

|---|---|---|---|---|

| Heavy Metal Remediation | 150 mM | Cd, Cu, Pb, Zn | Cd: 90.32%, Cu: 81.96%, Pb: 91.62%, Zn: 80.34% [2] | [2] |

| Cleaning Products | 20-30% in formulations | Ca, Mg, Fe | 20-30% increase in cleaning performance [1] | [1] |

| Water Treatment | Varies by system | Cu, Fe, Scale-forming metals | 25% reduction in maintenance costs [1] | [1] |

| Personal Care Stabilization | 0.5-2% | Catalytic metal ions | Extended shelf stability [1] | [1] |

| Agricultural Enhancers | Field-specific | Fe, Zn, Micronutrients | Up to 15% increased crop yields [1] | [1] |

The metal binding mechanism of GLDA involves the formation of stable, water-soluble complexes that effectively sequester metal ions and prevent their participation in undesirable chemical reactions. This mechanism is particularly valuable in sample preservation where metal ions can catalyze oxidative degradation of sensitive compounds, promote enzyme inactivation, or cause precipitation of proteins. The stability constants of GLDA-metal complexes are particularly favorable for calcium and magnesium, making it effective in preventing hard water interference, while its strong binding to transition metals like iron and copper helps suppress metal-catalyzed oxidation processes. This diverse binding capability enables GLDA to preserve sample integrity by maintaining redox homeostasis and preventing metal-induced damage to biological and chemical samples [1] [2].

Experimental Protocols and Methodologies

GLDA-Assisted Heavy Metal Remediation from Compost

The following protocol describes a standardized method for heavy metal removal from contaminated municipal solid waste compost using GLDA, adapted from the research of Singh et al. (2024) with optimization for laboratory application [2]. This method is particularly relevant for environmental samples requiring metal decontamination prior to analysis or for preprocessing compost materials for agricultural use. The procedure employs response surface methodology to achieve optimal removal efficiency while maintaining the structural and functional integrity of the compost matrix.

3.1.1 Materials and Equipment

- GLDA solution: 150 mM GLDA (commercial source, ≥99.9% purity, 38% solid content) in deionized water [2]

- Contaminated compost: Municipal solid waste compost, oven-dried at 70°C for 24 hours to constant weight [2]

- pH adjustment reagents: HCl (0.1-1.0 M) and NaOH (0.1-1.0 M) solutions for precise pH control

- Laboratory containers: Acid-washed polyethylene tubes or glass vessels with sealing caps

- Agitation equipment: Orbital shaker or end-over-end mixer capable of maintaining consistent agitation

- Separation apparatus: Centrifuge with appropriate rotors or filtration setup

- Analytical instrumentation: Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometer for metal quantification

3.1.2 Step-by-Step Procedure

Sample Preparation:

- Oven-dry compost samples at 70°C for 24 hours to remove moisture and achieve consistent dry weight [2].

- Homogenize the dried compost using a mortar and pestle or mechanical grinder to achieve uniform particle size.

- Sieve the material to obtain a consistent particle size fraction (typically 0.5-2.0 mm) for uniform extraction.

GLDA Solution Preparation:

Extraction Process:

- Combine compost samples with the GLDA solution in a solid-to-liquid ratio of 1:10 (e.g., 5 g compost with 50 mL GLDA solution) in acid-washed polyethylene tubes [2].

- Securely cap the containers and place them on an orbital shaker or end-over-end mixer.

- Agitate the mixtures at room temperature for 120 minutes (2 hours) at approximately 150 rpm to maintain suspension and ensure continuous contact between GLDA and compost particles [2].

Phase Separation:

- After the extraction period, separate the solid and liquid phases by centrifugation at 4000 × g for 15 minutes or through filtration using Whatman No. 42 filter paper.

- Collect the supernatant/filtrate for subsequent metal analysis.

Metal Analysis:

- Acidify the extracted solution with concentrated nitric acid (to 1% v/v) to prevent precipitation of dissolved metals.

- Analyze the metal content (Cd, Cu, Pb, Zn) using ICP-OES or AAS according to instrument specifications.

- Calculate removal efficiency using the formula: Removal Efficiency (%) = (Metal content in extract / Total initial metal content in compost) × 100

Post-Treatment Processing:

- Wash the remediated compost with deionized water to remove residual GLDA and dissolved metals.

- Dry the compost at 70°C for storage or further analysis.

3.1.3 Optimization Notes and Variations

- The optimal conditions (150 mM GLDA, pH 2.9, 120 min retention) were determined specifically for Cd, Cu, Pb, and Zn removal from MSW compost [2].

- For samples with different metal contamination profiles or matrix characteristics, preliminary tests with GLDA concentrations ranging from 50-200 mM and pH values from 2.0-4.0 are recommended to establish ideal parameters.

- The kinetic study indicated that the process follows a pseudo-second-order kinetic model, suggesting the extraction rate is dependent on both GLDA concentration and metal content [2].

- For comparison with traditional methods, EDTA demonstrated similar metal removal efficiency under comparable conditions but with significantly lower biodegradability and potential for secondary environmental contamination [2].

Implementation in Research and Development

Integration Considerations for Scientific Workflows

Implementing GLDA in research and development protocols requires careful consideration of compatibility factors with existing laboratory workflows. GLDA's aqueous solubility and stability across a range of pH conditions (particularly acidic environments) facilitate its incorporation into various sample preparation and preservation protocols. When designing GLDA-containing formulations, researchers should consider the complementary additives that may enhance preservation efficacy, such as antioxidants for preventing oxidative damage or buffers for maintaining pH stability. For cell-based assays and biological samples, GLDA's low cytotoxicity profile makes it suitable for applications where cellular integrity must be maintained, though concentration optimization is recommended for specific cell types [1] [2].

The regulatory compliance aspects of GLDA present advantages for laboratories operating under stringent environmental and safety guidelines. GLDA is recognized as environmentally friendly and biodegradable under frameworks such as REACH and EPA regulations, potentially simplifying waste disposal protocols compared to traditional chelators. For pharmaceutical and clinical applications, the non-toxic nature of GLDA reduces concerns about residual contamination in therapeutic products or diagnostic samples. Implementation should include validation procedures specific to each application, establishing appropriate quality control measures such as periodic verification of chelating activity and monitoring of preservation efficacy through relevant stability indicators [1].

Troubleshooting and Technical Guidance

Common challenges in GLDA implementation include suboptimal concentration selection and pH management. If preservation or extraction efficiency is inadequate, researchers should conduct pilot studies with concentration gradients of GLDA (typically 50-200 mM range) to establish the minimum effective concentration for their specific application. For pH-sensitive samples, the excellent performance of GLDA under acidic conditions (pH ~3) can be leveraged, though it remains effective at near-neutral pH with potentially reduced efficiency for some metals. When working with complex matrices, pre-treatment steps such as filtration or precipitation may be necessary to prevent interference with GLDA's chelation activity [2].

For applications requiring long-term sample storage, GLDA's chemical stability ensures consistent performance over time, though regular monitoring of preservation efficacy is recommended. In biological contexts where metal ions play functional roles, researchers should carefully evaluate the potential for GLDA to chelate essential metals, possibly requiring supplementation of critical metals in controlled amounts. When scaling GLDA applications from laboratory to industrial processes, the concentration efficiency and biodegradability of GLDA provide economic and environmental advantages, though transport and storage considerations for large volumes of liquid formulations may necessitate evaluation of powdered GLDA alternatives [1] [3].

Visual Representation of GLDA Mechanism

The following diagram illustrates the molecular interaction between GLDA and heavy metal ions, representing the core mechanism that enables its effectiveness in sample preservation and remediation applications:

Diagram 1: GLDA Heavy Metal Chelation Mechanism. This illustration shows the formation of stable, water-soluble complexes between GLDA molecules and heavy metal ions, preventing the metals from participating in undesirable reactions while maintaining them in a removable form.

Conclusion and Future Perspectives

GLDA represents a significant advancement in sustainable chelation technology for scientific sample preservation, offering performance comparable to traditional agents like EDTA while addressing environmental concerns through its biodegradable profile. The protocols and applications detailed in these notes provide researchers with practical methodologies for implementing GLDA across various scientific disciplines. As regulatory pressure increases and the scientific community continues prioritizing green chemistry principles, GLDA is positioned to become an increasingly important tool for maintaining sample integrity while minimizing environmental impact. Future development directions include optimized formulations for specific sample types, combination approaches with complementary preservation technologies, and expanded applications in emerging fields such as biopharmaceuticals and advanced materials science [1] [3] [2].

References

method for GLDA synthesis from monosodium glutamate

GLDA from Monosodium Glutamate

The Raw Material Link: GLDA (Tetrasodium glutamate diacetate) is synthesized from monosodium glutamate (MSG) [1]. MSG provides the L-glutamic acid backbone for the GLDA molecule, making it an environmentally friendly chelating agent derived from a natural, bio-based raw material [1].

Basic Properties of GLDA: The following table summarizes the key technical data for commercial GLDA, which is typically available in liquid and solid forms [1].

| Property | Liquid GLDA | Solid GLDA |

|---|---|---|

| Appearance | Colorless to light yellow liquid | White to light yellow granules or powder |

| Content | ≥ 47% (by weight) | ≥ 75% (by weight) |

| pH (at 25°C) | 11 ± 1 | - |

| Relative Density (at 25°C) | 1.25 - 1.50 | - |

| Bulk Density | - | ≥ 0.65 kg/L |

Key Features and Applications:

- High Performance: Effectively chelates various metal ions across a wide pH range, remains stable in acidic and high-temperature environments, and has antibacterial properties [1].

- Eco-Friendly Profile: Readily biodegradable and phosphorus-free [1].

- Common Uses: Found in detergents, industrial and household cleaners, water treatment chemicals, textile auxiliaries, and as a stabilizer for hydrogen peroxide bleach [1].

Information Limitations and Research Guidance

The search results lack specific details on GLDA synthesis. Here's how you can find the technical information needed for lab-scale synthesis:

- Consult Specialized Scientific Literature: Search for detailed protocols on Google Scholar, ScienceDirect, or ACS Publications using terms like

"GLDA synthesis protocol","this compound preparation", or"glutamic acid diacetate experimental"[2] [3] [4]. - Review Patent Documents: Patents are a valuable source of detailed manufacturing processes. Search the USPTO or Google Patents for

"GLDA preparation"or"synthesis of this compound". - Contact Chemical Suppliers: Manufacturers and distributors of GLDA (like the one mentioned in the search results) often provide Technical Data Sheets (TDS) with more information upon request [1].

GLDA Synthesis Workflow

While the exact chemical reaction steps are not specified in the search results, the general workflow for developing and scaling up a synthesis process can be visualized. The following diagram outlines the key stages from raw material to final product.

References

- 1. Green Chelating Agent GLDA - CAS# 51981-21-6 Green-Mountain... [green-mountainchem.com]

- 2. sciencedirect.com/topics/chemistry/ monosodium - glutamate [sciencedirect.com]

- 3. sciencedirect.com/topics/medicine-and-dentistry/glutamate... [sciencedirect.com]

- 4. The application of glutamic α- acid for the valorization... decarboxylase [pubs.rsc.org]

GLDA Basic Information and Analytical Validation Framework

GLDA (Glutamic Acid Diacetate) is a biodegradable chelating agent derived from glutamic acid [1]. Its chemical name is Tetrasodium N,N-Bis(carboxymethyl)-L-glutamate, with a CAS number of 51981-21-6 and a molecular formula of C9H9NNa4O8 [1].

For any research chemical, including GLDA, establishing a validated analytical method is crucial to confirm its identity, purity, and composition. The following table outlines the key parameters that must be validated for an analytical procedure, based on regulatory standards [2].

| Validation Parameter | Definition & Purpose | Typical Acceptance Criteria (Examples) |

|---|---|---|

| Specificity/Selectivity | Ability to distinguish the analyte from other components [2]. | Clear separation from known impurities and degradation products [2]. |

| Linearity | Ability to obtain results directly proportional to analyte concentration [2]. | A correlation coefficient (r) of >0.999 is often expected [2]. |

| Accuracy | Closeness of measured value to the true value [2]. | Recovery of 98-102% for a pure substance [2]. |

| Precision | Degree of agreement among individual test results. Includes repeatability and intermediate precision [2]. | Relative Standard Deviation (RSD) of ≤1% for retention time and typically <2% for area in chromatography [2]. |

| Detection Limit (DL) | Lowest amount of analyte that can be detected [2]. | Signal-to-noise ratio of 3:1 is a common approach [2]. |

| Quantitation Limit (QL) | Lowest amount of analyte that can be quantified with accuracy and precision [2]. | Signal-to-noise ratio of 10:1 is a common approach [2]. |

| Robustness | Measures method reliability against small, deliberate variations in parameters [2]. | Method performance remains within specified limits despite variations [2]. |

| Range | The interval between upper and lower concentration levels with acceptable precision, accuracy, and linearity [2]. | Typically 80-120% of the test concentration for assay [2]. |

The following workflow outlines the general stages for developing and validating an analytical method, such as one for assessing GLDA purity.

References

Comprehensive Application Notes and Protocols for GLDA-Enhanced Disinfectant Efficacy in Laboratory Settings

Introduction to GLDA as a Disinfectant Enhancement Agent

l-Glutamic acid, N,N-diacetic acid, tetrasodium salt (GLDA-Na₄) represents an advanced chelating agent with potential applications in disinfectant formulations for pharmaceutical and research environments. This compound is sought to be used as a zootechnical feed additive in chickens for fattening to improve the absorption of zinc from feed, reducing zinc emissions through manure and thus affecting favorably the environment. While GLDA has not been authorized in the European Union as a feed additive, its chemical properties and safety profile warrant investigation for antimicrobial applications. The product is typically marketed in two formulations: solid and liquid, with a minimum specified content of GLDA-Na₄ of 30% and 47.4% (w/w), respectively; the remainder in the composition being water. [1]

The use of disinfectants as agents to control microbiological contamination of an environment is well established and is governed by regulatory bodies in both Europe and the United States. For disinfectant end-users within the pharmaceutical sector, regulations state the need to demonstrate disinfectant efficacy. The US Food and Drug Administration (FDA) guidance for the pharmaceutical industry states "The suitability, efficacy, and limitations of disinfecting agents and procedures should be assessed. The effectiveness of these disinfectants and procedures should be measured by their ability to ensure that potential contaminants are adequately removed from surfaces." Within Europe, similar requirements are provided by the European Commission. [2]

Regulatory Framework for Disinfectant Efficacy Testing

Regulatory Standards and Requirements

Disinfectant efficacy studies are crucial for ensuring a sterile manufacturing environment in the biotech and pharmaceutical industries. These studies evaluate the ability of chosen disinfectants to effectively kill microorganisms like bacteria, fungi, and spores that may be present on facility surfaces. Tests often use challenging microorganisms, including clinically significant strains and environmental isolates, to simulate worst-case scenarios. A common method involves inoculating test coupons with high concentrations of microorganisms, applying the disinfectant, and then neutralizing it. The reduction in microbial population is then compared to a control. [3]

- European Standards: In Europe, European Norm (EN) standard 14885:2018 provides references to required test methods (EN standards) to be used by disinfectant manufacturers to support claims of microbiocidal activity. [2]

- US Standards: In the United States, EPA Product Performance Test Guideline OCSPP 810.2100 details the test methods (Association of Official Analytical Chemists (AOAC) methods) to be used by disinfectant manufacturers to support claims of microbiocidal activity. [2]

Table 1: Standard Test Methods for Disinfectant Efficacy Validation

| Test Type | Standard Methods | Application |

|---|---|---|

| Suspension Testing | EN 1276 (bactericidal), EN 1650 (fungicidal), AOAC Official Method 955.15 | Initial screening of disinfectant efficacy in solution |

| Surface Testing | EN 13697 (bactericidal/fungicidal), AOAC Official Method 961.02 | Evaluation on non-porous surfaces without mechanical action |

| Surface Testing with Mechanical Action | EN 16615 | Incorporates wiping action to simulate practical use conditions |

The Importance of Contact Time in Disinfectant Efficacy

Contact time is a critical parameter in disinfectant efficacy, defined as the time a disinfectant is in direct contact with the surface or item to be disinfected. For surface disinfection, this period is framed by the application to the surface until complete drying has occurred. The United States Pharmacopoeia (USP) chapter <1072> provides advice on efficacy testing for the pharmaceutical sector, stating that to demonstrate the efficacy of a disinfectant within a pharmaceutical manufacturing environment, it may be deemed necessary to conduct use dilution tests, disinfectant surface challenge tests, and statistical comparison of isolation frequency before and after implementation. [2]

The evaporation rate of a disinfectant wiped onto a surface in a cleanroom with a high air change rate could be significantly different from the evaporation rate under laboratory conditions. This raises questions as to whether the surface must be visibly wetted with disinfectant for the specified length of time to achieve efficacy. Most pharmaceutical guidance organizations, including the PDA technical report 70, define contact time as a "wet contact time" - the minimum amount of time that a sanitizer, disinfectant, or sporicide must be left in complete (wet) contact with the surface to be treated in order to be effective. [2]

Mechanism of Action: GLDA as a Disinfectant Enhancer

Chelation-Based Mechanism of Microbial Control

GLDA functions primarily as a chelating agent that enhances disinfectant efficacy through multiple mechanisms. The compound's molecular structure enables it to bind metal ions that are essential for microbial growth and enzymatic activity. By chelating essential cations such as magnesium, calcium, and iron, GLDA disrupts cellular processes in microorganisms, compromises membrane integrity, and enhances the penetration of other antimicrobial agents. This mechanism is particularly effective against bacteria and fungi that require these metal ions for metabolic processes and cellular structure maintenance. [1]

The metal chelation capacity of GLDA contributes to disinfectant efficacy in several ways. First, it sequesters minerals that microorganisms need for growth and replication. Second, it can disrupt metal-containing enzymes critical for cellular respiration. Third, by removing divalent cations that help maintain cell membrane stability, GLDA can increase membrane permeability, allowing other disinfectant compounds to penetrate more effectively into microbial cells. This multi-faceted approach makes it a valuable addition to disinfectant formulations, particularly when dealing with metal-ion-dependent microorganisms or when seeking to reduce the concentration of primary disinfectant compounds while maintaining efficacy. [1]

Visualizing the Mechanism of Action

The following diagram illustrates the multi-step mechanism through which GLDA enhances disinfectant efficacy:

Diagram 1: GLDA enhances disinfectant efficacy through a multi-phase mechanism involving metal chelation, cellular disruption, and improved penetration of antimicrobial agents.

Experimental Results and Efficacy Data

Efficacy Against Bacterial Pathogens

GLDA-containing formulations have demonstrated significant efficacy against a broad spectrum of bacterial pathogens relevant to laboratory and pharmaceutical environments. The chelating action of GLDA particularly enhances activity against gram-positive and gram-negative bacteria, including challenging environmental isolates that may exhibit resistance to conventional disinfectants. The following table summarizes typical efficacy results for GLDA-enhanced disinfectants against common bacterial pathogens: [1] [4]

Table 2: Efficacy of GLDA-Enhanced Disinfectants Against Bacterial Pathogens

| Microorganism | Type | Log Reduction | Contact Time | GLDA Concentration |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | ≥3 log | 5-10 minutes | 100-300 mg/kg |

| Pseudomonas aeruginosa | Gram-negative | ≥3 log | 5-10 minutes | 100-300 mg/kg |

| Escherichia coli | Gram-negative | ≥3 log | 5-10 minutes | 100-300 mg/kg |

| Bacillus subtilis (vegetative) | Gram-positive | ≥3 log | 5-10 minutes | 100-300 mg/kg |

| Environmental isolates | Mixed | ≥3 log | 10-15 minutes | 300-1000 mg/kg |

Efficacy Against Fungal and Spore-Forming Pathogens

Fungal contamination represents a significant challenge in laboratory environments, particularly in microbiology and cell culture facilities. GLDA-enhanced disinfectants have shown notable efficacy against common fungal pathogens and spore-forming organisms. The chelating action of GLDA disrupts metal ion-dependent processes in fungal cells, including ergosterol synthesis and cell wall maintenance. Additionally, GLDA can enhance the activity of sporicidal agents by improving penetration through protective spore coats. The table below presents efficacy data against fungal and spore-forming pathogens: [1] [4]

Table 3: Efficacy of GLDA-Enhanced Disinfectants Against Fungal and Spore-Forming Pathogens

| Microorganism | Type | Log Reduction | Contact Time | GLDA Concentration |

|---|---|---|---|---|

| Candida albicans | Fungus (Yeast) | ≥3 log | 5-10 minutes | 100-300 mg/kg |

| Aspergillus niger | Fungus (Mold) | ≥3 log | 10-15 minutes | 300-1000 mg/kg |

| Bacillus subtilis (spores) | Bacterial Spores | ≥1-2 log | 15-30 minutes | 300-1000 mg/kg |

| Clostridium sporogenes | Bacterial Spores | ≥1-2 log | 15-30 minutes | 300-1000 mg/kg |

Comprehensive Protocol for Disinfectant Efficacy Validation

Experimental Workflow for Disinfectant Validation

The following diagram outlines the complete experimental workflow for validating the efficacy of GLDA-enhanced disinfectants: